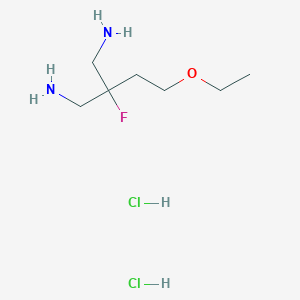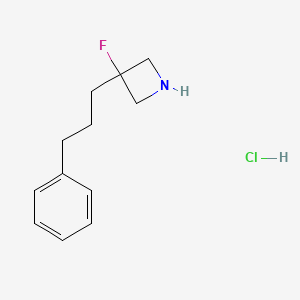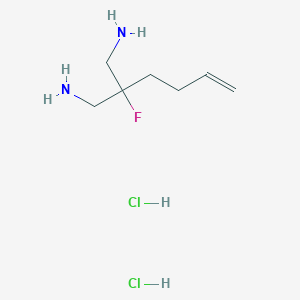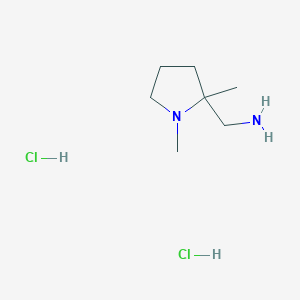![molecular formula C10H17N3 B1484974 3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propan-1-amine CAS No. 2097965-85-8](/img/structure/B1484974.png)
3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propan-1-amine
Descripción general
Descripción
3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propan-1-amine (CPCP) is an organic compound belonging to the pyrazole family of heterocyclic compounds. It is a white crystalline solid with a molecular weight of 192.25 g/mol and a melting point of 86-87°C. CPCP has a wide range of applications in the fields of organic synthesis and drug discovery.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
In medicinal chemistry, this compound could be explored for its potential as a building block in the synthesis of pharmaceuticals. Its structure suggests it could be useful in creating ligands that might interact with various biological targets, such as enzymes or receptors involved in disease pathways. The cyclopropylmethyl group, in particular, could impart significant steric effects that may enhance binding affinity or specificity .
Agriculture
In the field of agriculture, compounds like 3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propan-1-amine could be investigated for their role as precursors in the synthesis of agrochemicals. They might be used to develop new pesticides or herbicides, offering potentially safer or more effective alternatives to existing chemicals .
Material Science
Material scientists might find this compound of interest for the development of novel polymers or coatings. Its amine group could facilitate bonding with other molecules or surfaces, leading to materials with improved properties like increased durability or chemical resistance .
Environmental Science
Environmental scientists could study the compound’s degradation products and their environmental impact. Understanding how it breaks down in various conditions can inform its safe use and disposal, ensuring it doesn’t contribute to pollution or ecological harm .
Biochemistry
In biochemistry, researchers might examine how this compound interacts with biological macromolecules. It could serve as a probe to study enzyme mechanisms or as a fluorescent tag for imaging purposes, given the right functionalization .
Pharmacology
Pharmacologically, the compound could be assessed for its pharmacokinetics and pharmacodynamics. It might be a candidate for drug development, where its absorption, distribution, metabolism, and excretion (ADME) profile would be crucial for its success as a therapeutic agent .
Propiedades
IUPAC Name |
3-[1-(cyclopropylmethyl)pyrazol-4-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c11-5-1-2-10-6-12-13(8-10)7-9-3-4-9/h6,8-9H,1-5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUDUXOCBAGKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=N2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



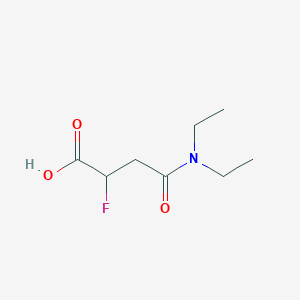
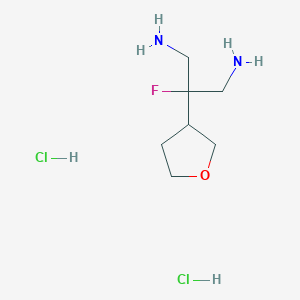
![3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride](/img/structure/B1484897.png)
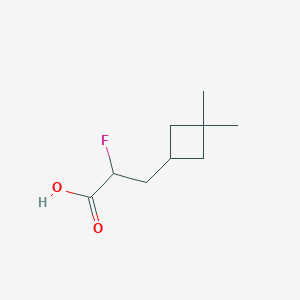
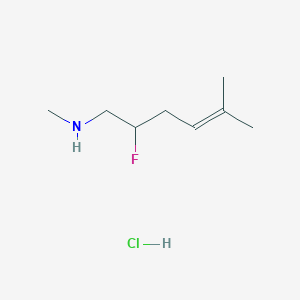
![3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484903.png)
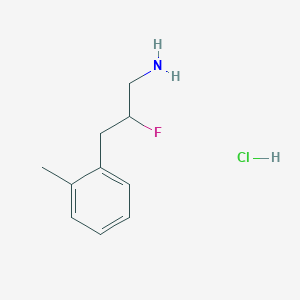
![3-[(4-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484905.png)
